Cycloeudesmol
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Overview
Description
Cycloeudesmol is a eudesmane sesquiterpenoid.
Scientific Research Applications
1. Cardiac Hypertrophy Research
Cyclophilin A, encoded by Ppia, has been studied for its role in cardiac hypertrophy, especially in the context of oxidative stress and inflammation. Research demonstrated its involvement in angiotensin II-induced cardiac hypertrophy, showing that it directly potentiates reactive oxygen species production and promotes cardiac myocyte hypertrophy (Satoh et al., 2011).
2. Medicinal Chemistry Applications
Cyclams, which are 14-membered tetraamine macrocycles, have been studied for their strong binding to various metal ions, with medical applications in AIDS treatment and stem cell mobilization. They also show potential in diagnostics and therapy involving radionuclides like Tc and Cu (Liang & Sadler, 2004).
3. Green Chemistry in Organic Synthesis
Alkenyl carbonyl compounds have been the focus of green chemistry research, with cyclizations developed using alkali metal reagents in solvents like AcOEt. This approach emphasizes the use of stable, non-hazardous reagents, reducing organic waste and environmental impact (Moriyama et al., 2015).
4. Wave Energy Conversion
Cycloidal Wave Energy Converters (CycWEC) have been investigated using numerical simulations for their power absorption and performance compared to other Wave Energy Converters. This research suggests that CycWECs could significantly lower the Levelized Cost of Energy, making them competitive with other renewable energy sources (Siegel, 2019).
5. Pharmaceutical Applications of Cyclodextrins
Cyclodextrins are cyclic oligomers of glucose used in pharmaceuticals to enhance the bioavailability of drugs. Their biocompatible nature and ability to form water-soluble inclusion complexes make them valuable in drug delivery and therapeutic applications (Davis & Brewster, 2004).
6. Cyclotides in Drug Design
Cyclotides, stable proteins from plants, are explored for their bioactivities, such as anti-HIV and antimicrobial effects, and potential in drug design. They serve as templates for creating antiangiogenic agents and anti-infective drugs, offering insights into their use as therapeutics (Henriques & Craik, 2010).
Properties
CAS No. |
53823-06-6 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-13(4)8-9-14(12(2,3)16)10-15(11,13)14/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 |
InChI Key |
JUXDFQMZOFALSA-PMOUVXMZSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@@]13C[C@@]3(CC2)C(C)(C)O)C |
SMILES |
CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |
Canonical SMILES |
CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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